1-Octylpiperazine

Overview

Description

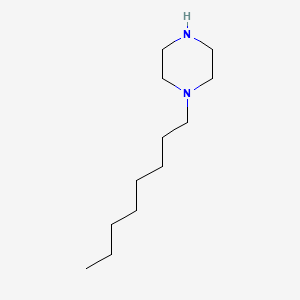

1-Octylpiperazine is a chemical compound with the molecular formula C12H26N2 . It has an average mass of 198.348 Da and a monoisotopic mass of 198.209595 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include 1-Octylpiperazine, have been published between 2015 and 2020 . These methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Octylpiperazine consists of a piperazine ring with an octyl group attached . The linear formula of this compound is C12H26N2 .

Physical And Chemical Properties Analysis

1-Octylpiperazine has a refractive index of n20/D 1.4670 (lit.) and a boiling point of 240-241 °C (lit.) . Its density is 0.836 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Properties

1-Octylpiperazine is a chemical compound with the empirical formula C12H26N2 . It has a molecular weight of 198.35 and a refractive index of n20/D 1.4670 (lit.) . It has a boiling point of 240-241 °C (lit.) and a density of 0.836 g/mL at 25 °C (lit.) .

Safety Information

1-Octylpiperazine is classified as an Eye Irritant 2 , Flammable Liquid 3 , Skin Irritant 2 , and STOT SE 3 . It targets the respiratory system . It is recommended to use eyeshields, faceshields, gloves, and type ABEK (EN14387) respirator filter when handling this compound .

Pharmaceutical Applications

Piperazine, the core structure of 1-Octylpiperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic , antiviral , cardioprotective , anticancer , and antidepressant properties . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec ) or Sildenafil , sold as Viagra .

C–H Functionalization

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of functionalized piperazines, expanding the structural diversity of piperazine-containing drugs .

Chemical Synthesis

1-Octylpiperazine can be used in various areas of research including Life Science , Material Science , Chemical Synthesis , Chromatography , and Analytical .

Drug Discovery

The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors as well as increasing water solubility and bioavailability . This makes piperazine, and by extension 1-Octylpiperazine, a valuable component in drug discovery .

Safety and Hazards

1-Octylpiperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-octylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-10-14-11-8-13-9-12-14/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZDZQLIIMBIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371832 | |

| Record name | 1-Octylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octylpiperazine | |

CAS RN |

54256-45-0 | |

| Record name | 1-Octylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

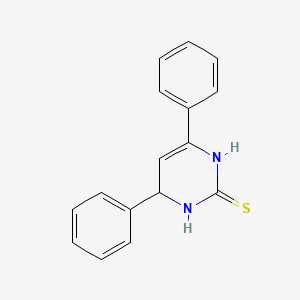

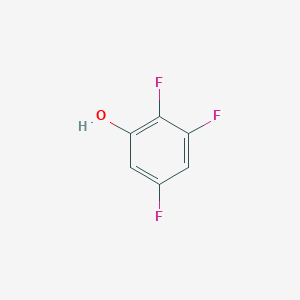

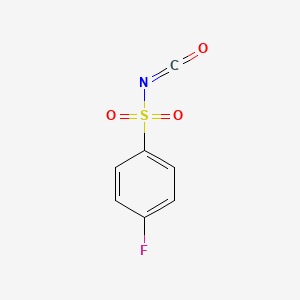

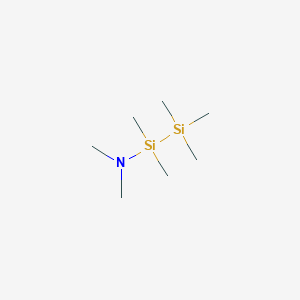

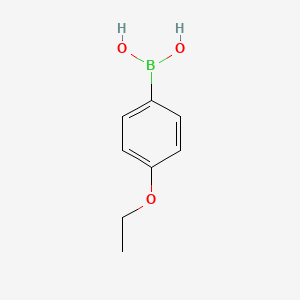

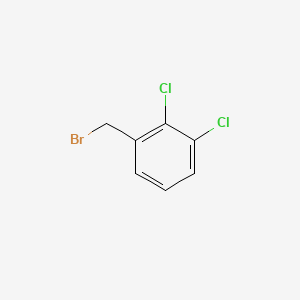

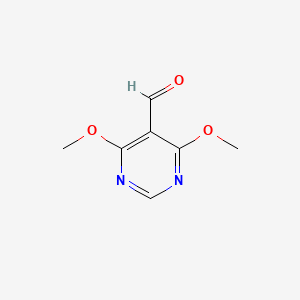

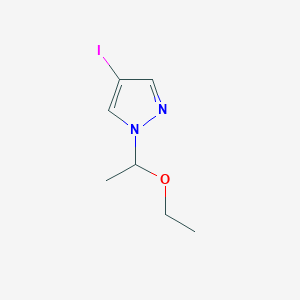

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.